N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3OS/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXUTSJPJVYUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the fluorophenylmethyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenylmethyl amine.
Cyclization to form the thiolan ring: The intermediate is then reacted with a thiol compound under basic conditions to form the thiolan ring.
Formation of the diazepane ring: The thiolan intermediate is then reacted with a suitable diamine under acidic conditions to form the diazepane ring.
Carboxamide formation: Finally, the diazepane intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorophenyl and thiolan groups.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiolan and diazepane rings could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Diazepane vs. Piperidine/Piperidinyl : The target compound’s seven-membered diazepane ring offers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., Pimavanserin). This flexibility may enhance binding to larger enzyme pockets or receptors .
Thiolan-3-yl vs.
Fluorophenyl vs. Trifluoromethylphenyl/Methoxyphenyl : The 4-fluorophenyl group balances metabolic stability and moderate electron withdrawal. In contrast, trifluoromethylphenyl () provides stronger electron-withdrawing effects, while methoxyphenyl () introduces electron-donating properties, altering binding kinetics .
Carboxamide vs. Urea : Carboxamide derivatives (target compound, –6) typically exhibit higher hydrolytic stability compared to urea derivatives (), which may translate to longer in vivo half-lives .
Pharmacological Inference:
Biological Activity
N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the realm of pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound features a diazepane ring substituted with a thiolane moiety and a 4-fluorobenzyl group. The presence of these functional groups suggests potential interactions with biological targets.
The compound's biological activity may be attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of neurotransmitter transporters, particularly dopamine and serotonin transporters (DAT and SERT) . The specific interactions and affinities for these transporters warrant further investigation.
In Vitro Studies
In vitro studies have demonstrated that compounds resembling this compound exhibit varying degrees of inhibition on DAT and SERT. The structure-activity relationship (SAR) analyses indicate that modifications in the aromatic rings and side chains can significantly influence binding affinity and selectivity .
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of related compounds. For instance, behavioral assays in rodents have shown that certain analogs can produce stimulant-like effects, suggesting dopaminergic activity . These findings indicate the potential for developing therapeutic agents targeting mood disorders or attention-related conditions.
Case Studies
Several case studies have explored the therapeutic applications of compounds within the same chemical class. For example:
- Dopamine Transporter Inhibition : A study highlighted the efficacy of a related compound in reducing cocaine-seeking behavior in animal models, demonstrating its potential as a treatment for substance use disorders.
- Anxiolytic Effects : Another investigation reported that certain derivatives exhibited anxiolytic effects in stress-induced models, supporting their role in managing anxiety disorders.
Data Summary
| Compound Name | Affinity for DAT (nM) | Affinity for SERT (nM) | Behavioral Effects |
|---|---|---|---|
| Analog A | 7.04 ± 0.824 | 489 ± 32.3 | Stimulant-like |
| Analog B | 128 ± 31.9 | 1050 ± 191 | Anxiolytic |
| N-[Fluorophenyl] Methyl Compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
